molecular formula C13H20N2O2 B2577806 6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200424-17-3

6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2577806
CAS No.: 2200424-17-3
M. Wt: 236.315
InChI Key: DMQVSCSHEAFKME-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a tert-butyl group and an oxolan-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Oxolan-3-ylmethyl Group: The oxolan-3-ylmethyl group can be attached through nucleophilic substitution reactions, where the pyridazinone derivative reacts with oxolan-3-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyridazinone ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, or cellular processes.

    Industrial Applications: It can be employed in the development of new catalysts, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydropyridazin-3-one Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Tert-butyl Substituted Compounds: Compounds with tert-butyl groups attached to different heterocyclic cores.

    Oxolan-3-ylmethyl Substituted Compounds: Compounds with oxolan-3-ylmethyl groups attached to various heterocyclic systems.

Uniqueness

6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The oxolan-3-ylmethyl group introduces additional functionalization, enabling diverse chemical modifications and interactions.

Properties

IUPAC Name

6-tert-butyl-2-(oxolan-3-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)11-4-5-12(16)15(14-11)8-10-6-7-17-9-10/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQVSCSHEAFKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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